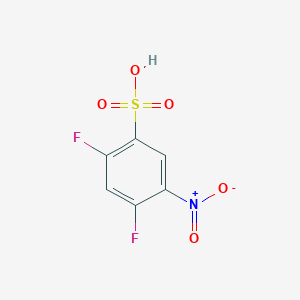
2,4-Difluoro-5-nitrobenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-5-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H3F2NO5S. It is a derivative of benzene, where two fluorine atoms and one nitro group are substituted at the 2, 4, and 5 positions, respectively, and a sulfonic acid group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
2,4-Difluoro-5-nitrobenzenesulfonic acid is typically synthesized through the sulfonation of 2,4-difluoronitrobenzene. The reaction involves treating 2,4-difluoronitrobenzene with sulfuric acid, leading to the formation of the sulfonic acid derivative. The product is then precipitated with potassium chloride as the potassium sulfonate .
Analyse Chemischer Reaktionen
2,4-Difluoro-5-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro groups) on the benzene ring. Common reagents include nucleophiles like amines and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The sulfonic acid group can undergo oxidation reactions under specific conditions, although this is less common.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Intermediate in Pharmaceutical Production:
DFNBSA serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in multiple reactions, enhancing the development of new drugs. For instance, it has been utilized in synthesizing (±)-horsfiline, a compound with potential therapeutic effects .
Agrochemical Applications:
The compound is also employed in the synthesis of agrochemicals. Its derivatives are useful in creating herbicides and pesticides that are essential for modern agriculture. The sulfonic acid group enhances solubility and reactivity, making DFNBSA a favorable candidate for such applications .
Material Science
Polymer Chemistry:
In material science, DFNBSA is used as a building block for synthesizing advanced materials. Its ability to form stable bonds with other organic molecules makes it suitable for producing polymers with specific properties, such as increased durability and resistance to environmental factors.
Nanotechnology:
Recent studies have explored the use of DFNBSA in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The compound’s functional groups can be modified to enhance the interaction with biological systems, facilitating targeted delivery of therapeutic agents.
Analytical Chemistry
Reagent in Analytical Methods:
DFNBSA is utilized as a reagent in various analytical chemistry techniques. It can serve as a derivatizing agent for the analysis of amines and other nucleophiles through spectroscopic methods such as NMR and mass spectrometry. This application is crucial for identifying and quantifying compounds in complex mixtures .
Case Studies
Wirkmechanismus
The mechanism of action of 2,4-difluoro-5-nitrobenzene sulfonic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonic acid group can form strong ionic interactions with various substrates. These interactions can influence the reactivity and stability of the compound in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
2,4-Difluoro-5-nitrobenzenesulfonic acid can be compared with other similar compounds such as:
2,4-Difluoronitrobenzene: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
2,5-Difluoronitrobenzene: Has a different substitution pattern, affecting its reactivity and applications.
3,4-Difluoronitrobenzene: Another isomer with distinct chemical properties and uses
These comparisons highlight the unique reactivity and applications of 2,4-difluoro-5-nitrobenzene sulfonic acid due to the presence of both fluorine and sulfonic acid groups on the benzene ring.
Eigenschaften
CAS-Nummer |
131574-34-0 |
|---|---|
Molekularformel |
C6H3F2NO5S |
Molekulargewicht |
239.16 g/mol |
IUPAC-Name |
2,4-difluoro-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H3F2NO5S/c7-3-1-4(8)6(15(12,13)14)2-5(3)9(10)11/h1-2H,(H,12,13,14) |
InChI-Schlüssel |
IFRMIWUTVLODTM-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1S(=O)(=O)O)F)F)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C(=CC(=C1S(=O)(=O)O)F)F)[N+](=O)[O-] |
Key on ui other cas no. |
131574-34-0 |
Synonyme |
2,4-difluoro-5-nitrobenzene sulfonic acid 2,4-DNSA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















